molecular formula C21H35NO B1665469 Amorolfine CAS No. 78613-35-1

Amorolfine

Cat. No. B1665469
CAS RN: 78613-35-1
M. Wt: 317.5 g/mol
InChI Key: MQHLMHIZUIDKOO-UHFFFAOYSA-N
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Description

Amorolfine, also known as amorolfin, is a morpholine antifungal drug . It is commonly available in the form of a nail lacquer, containing 5% amorolfine hydrochloride as the active ingredient . It is used to treat onychomycosis (fungal infection of the toe- and fingernails) .


Synthesis Analysis

Amorolfine base is prepared by contacting a compound of formula (II) with a Friedel-Crafts catalyst, and then adding one equivalent of 2-halogeno-2-methylbutane . The reaction mixture obtained in step (i) is cooled to a temperature from −40° to −60° C. prior to step (ii) and the Friedel-Craft catalyst is selected from the group consisting of gallium chloride, antimony pentafluoride, molybdenum pentachloride, indium chloride, antimony pentachloride .


Molecular Structure Analysis

The chemical formula of Amorolfine is C21H35NO . Its exact mass is 317.27 and its molecular weight is 317.510 .


Chemical Reactions Analysis

Amorolfine is a tertiary amine derived from morpholine and available as a salt – hydrochloride . It is a synthetic drug which exhibits both fungistatic and fungicidal effects . It has a broad-spectrum antifungal activity, including dermatophytes, yeast, and dimorphic fungi .


Physical And Chemical Properties Analysis

Amorolfine is a broad-based antifungal agent with fungicidal effects against most fungi, dermatophytes, and yeasts . It blocks ergosterol biosynthesis by interfering with delta 14 reduction and the delta 7-8 isomerisation .

Safety And Hazards

Amorolfine should be handled with care to avoid ingestion and inhalation . It should not get in eyes, on skin, or on clothing . It should be protected from moisture and kept refrigerated . It is incompatible with strong oxidizing agents .

properties

IUPAC Name

(2S,6R)-2,6-dimethyl-4-[2-methyl-3-[4-(2-methylbutan-2-yl)phenyl]propyl]morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H35NO/c1-7-21(5,6)20-10-8-19(9-11-20)12-16(2)13-22-14-17(3)23-18(4)15-22/h8-11,16-18H,7,12-15H2,1-6H3/t16?,17-,18+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQHLMHIZUIDKOO-AYHJJNSGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C)C1=CC=C(C=C1)CC(C)CN2CC(OC(C2)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(C)(C)C1=CC=C(C=C1)CC(C)CN2C[C@H](O[C@H](C2)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H35NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0046690
Record name Amorolfine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0046690
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

317.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Amorolfine

CAS RN

78613-35-1
Record name Amorolfine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=78613-35-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Amorolfine
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URL https://www.drugbank.ca/drugs/DB09056
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Amorolfine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0046690
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

4-[3-(p-tert.amyl-phenyl)-2-methyl-propyl]-2,6-dimethyl-morpholine, b.p. 136°-138° C./0.04 Torr is prepared from 4-(2-methyl-3-phenyl-propyl)-2,6-dimethyl-morpholine and 2-methyl-2-butanol.
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4-(2-methyl-3-phenyl-propyl)-2,6-dimethyl-morpholine
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Synthesis routes and methods II

Procedure details

230 G. of 3-(p-tert.-amyl-phenyl)-2-methyl-propionaldehyde and 137 g. of 2,6-dimethylmorpholine are heated at reflux in 1000 ml. of toluene for 16 hours in a water-separator under nitrogen gasification until the water-cleavage has been completed. 17.5 G. of 5% palladium/carbon are added at room temperature under nitrogen gasification and the mixture is subsequently hydrogenated until the hydrogen uptake has been completed. Then, the catalyst is removed by filtration and the toluene is evaporated in vacuo. By distillation of the residue, there is obtained pure 4-[3-(p-tert.-amyl-phenyl)-2-methyl-propyl]-2,6-dimethylmorpholine having a boiling point of 134° C./0.036 Torr.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4,160
Citations
A Polak, M Zaug - Chemotherapy of Fungal Diseases, 1990 - Springer
… Amorolfine possesses remarkable antifungal activity against a broad spectrum of medically … Amorolfine demonstrated the same considerable intraspecies variation against Candida spp. …
Number of citations: 19 link.springer.com
M Haria, HM Bryson - Drugs, 1995 - Springer
… for topical amorolfine appears to be onychomycosis. Within this clinical setting, amorolfine … Evidence to date does not clarify whether the use of adjuvant topical amorolfine reduces the …
Number of citations: 123 link.springer.com
M Zaug, M Bergstraesser - Clinical and Experimental …, 1992 - Wiley Online Library
A total of 727 patients with onychomycosis were treated for 6 months (range 1–14 months) with does of amorolfine lacquer ranging from 2 to 5% once or twice weekly. The 5% lacquer …
Number of citations: 93 onlinelibrary.wiley.com
F Hoffmann-La Roche - Dermatology, 1992 - karger.com
… Amorolfine is an antifungal showing activity against fungi pathogenic to plants, animals and humans. Amorolfine … Amorolfine interferes with crgostcrol bio synthesis at two steps: the A,.( …
Number of citations: 102 karger.com
M Lecha - British Journal of Dermatology, 2001 - academic.oup.com
Objective In an open, randomized, clinical study of toenail onychomycosis with matrix area involvement, two alternative regimens of topical amorolfine/oral itraconazole therapy were …
Number of citations: 128 academic.oup.com
HP Seidl, A Jäckel, J Müller, M Schaller, C Borelli… - Mycoses, 2015 - Wiley Online Library
… In this in vitro study, the ability of amorolfine and four other antimycotics (ciclopirox, bifonazole, … Amorolfine and ciclopirox showed the same sporicidal efficacy and kinetics for all three …
Number of citations: 26 onlinelibrary.wiley.com
D Reinel, C Clarke - Clinical and experimental dermatology, 1992 - Wiley Online Library
… Amorolfine is a new topical antifungal of the phenylpropyl … Human pharmacological studies have established that amorolfine … and tolerability of 5% amorolfine nail lacquer given once …
Number of citations: 113 onlinelibrary.wiley.com
K Tabara, AE Szewczyk, W Bienias… - … in Dermatology and …, 2015 - termedia.pl
… Amorolfine and ciclopirox are valuable therapeutic … amorolfine and ciclopirox penetration through the nail plate is provided by transungual drug delivery systems. Although amorolfine …
Number of citations: 75 www.termedia.pl
R Baran, M Feuilhade, A Datry… - British Journal of …, 2000 - academic.oup.com
… amorolfine. The study compared two different courses of terbinafine treatment combined with amorolfine 5… ) or 12 weeks (AT12 group) and amorolfine nail lacquer applied weekly for 15 …
Number of citations: 211 academic.oup.com
S Bunyaratavej, C Leeyaphan… - Journal of …, 2016 - Taylor & Francis
… amorolfine nail lacquer were still limited. This study aimed to evaluate efficacy of amorolfine … dimidiatum onychomycosis and to compare treatment outcomes between amorolfine nail …
Number of citations: 34 www.tandfonline.com

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